Product packaging for 2-Chloro-5-(2-methylphenyl)pyridine(Cat. No.:CAS No. 41216-07-3)

2-Chloro-5-(2-methylphenyl)pyridine

Cat. No.: B13879167
CAS No.: 41216-07-3
M. Wt: 203.67 g/mol
InChI Key: JQVMESOJEFCHJM-UHFFFAOYSA-N
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Description

Overview of Pyridine (B92270) Scaffolds in Synthetic Chemistry

The pyridine ring, a nitrogen-containing heterocycle, is a cornerstone of synthetic and medicinal chemistry. prepchem.comresearchgate.net Its presence is ubiquitous in a vast array of naturally occurring compounds, including vitamins like niacin and pyridoxine, and alkaloids. researchgate.net The inclusion of a nitrogen atom within the aromatic ring imparts unique electronic properties, influencing the molecule's polarity, basicity, and ability to engage in hydrogen bonding. These characteristics often enhance the pharmacological properties of drug candidates, such as improving solubility, bioavailability, and interactions with biological targets. researchgate.netyoutube.com Consequently, the pyridine scaffold is a privileged structure, found in numerous FDA-approved drugs. youtube.com

Significance of Biphenyl (B1667301) Moieties in Molecular Design

The biphenyl moiety, consisting of two phenyl rings connected by a single carbon-carbon bond, is another critical structural unit in molecular design. This arrangement allows for a three-dimensional architecture that can effectively probe binding pockets of biological macromolecules. The rotational flexibility around the central single bond, or lack thereof in the case of sterically hindered derivatives (atropisomerism), can be strategically utilized in drug design to achieve high target affinity and selectivity. beilstein-journals.org Biphenyl derivatives have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and antihypertensive properties. nih.govnih.gov

Contextualization of Halogenated Pyridines as Synthetic Building Blocks

Halogenated pyridines are invaluable and versatile intermediates in organic synthesis. The presence of a halogen atom, such as chlorine, on the pyridine ring provides a reactive handle for a variety of cross-coupling reactions. researchgate.net These reactions, most notably the Suzuki-Miyaura coupling, allow for the facile construction of carbon-carbon bonds, enabling the connection of the pyridine scaffold to other molecular fragments, including aryl groups. youtube.comlibretexts.org The reactivity of the halogenated pyridine is influenced by its position on the ring and the presence of other substituents. Chloropyridines are often favored in industrial applications due to their stability and cost-effectiveness. google.comgoogle.com The development of efficient catalytic systems for the cross-coupling of chloropyridines has been a significant area of research, expanding their utility in the synthesis of complex molecules. researchgate.netnih.gov

Rationale for Focused Research on 2-Chloro-5-(2-methylphenyl)pyridine

While extensive research exists on the broader classes of pyridine and biphenyl compounds, specific and detailed research findings on This compound are not widely available in the public domain based on current searches.

The synthesis of this specific compound would most likely be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a 2-chloropyridine (B119429) derivative and 2-methylphenylboronic acid. This is a standard and well-established method for the formation of aryl-pyridine bonds. youtube.comlibretexts.org

The rationale for the synthesis and investigation of this compound can be inferred from the individual contributions of its components. The 2-chloropyridine unit serves as a key synthetic intermediate, while the 2-methylphenyl (o-tolyl) group introduces a specific steric and electronic profile to the biphenyl-like structure. The methyl group in the ortho position of the phenyl ring would induce a twisted conformation relative to the pyridine ring, which could be exploited in the design of molecules with specific three-dimensional shapes for biological targeting.

However, without dedicated studies on this particular molecule, any specific applications or detailed research findings remain speculative. Further investigation would be required to elucidate the unique properties and potential applications of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10ClN B13879167 2-Chloro-5-(2-methylphenyl)pyridine CAS No. 41216-07-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41216-07-3

Molecular Formula

C12H10ClN

Molecular Weight

203.67 g/mol

IUPAC Name

2-chloro-5-(2-methylphenyl)pyridine

InChI

InChI=1S/C12H10ClN/c1-9-4-2-3-5-11(9)10-6-7-12(13)14-8-10/h2-8H,1H3

InChI Key

JQVMESOJEFCHJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CN=C(C=C2)Cl

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 5 2 Methylphenyl Pyridine

Reactivity Profiles of the Chloro Substituent

The chlorine atom at the 2-position of the pyridine (B92270) ring is a key functional group that enables a variety of chemical transformations. Its reactivity is influenced by the electronic properties of the pyridine ring and the adjacent 2-methylphenyl group.

Nucleophilic Aromatic Substitution Pathways

The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, facilitates nucleophilic aromatic substitution (SNAr) reactions. youtube.compressbooks.publibretexts.org In this pathway, a nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. pressbooks.publibretexts.org The aromaticity of the pyridine ring is temporarily disrupted in this intermediate. youtube.com Subsequent elimination of the chloride ion restores the aromatic system, resulting in the substituted product.

The rate and success of SNAr reactions on 2-chloropyridines are dependent on the nature of the nucleophile and the reaction conditions. Strong nucleophiles are generally required to overcome the energy barrier associated with the initial attack. libretexts.org The presence of the aza-group in the pyridine ring significantly enhances the reactivity towards nucleophiles compared to their carbocyclic analogues. nih.gov

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the functionalization of aromatic and heteroaromatic rings. In the context of 2-chloropyridines, the chloro substituent can act as a directing group for metalation. The use of strong bases like lithium diisopropylamide (LDA) can selectively deprotonate the C-3 position, which is ortho to the chlorine atom. acs.orgnih.govrsc.orgstorkapp.me This regioselectivity is attributed to the coordinating effect of the chlorine atom.

However, the reaction of 2-chloropyridine (B119429) with alkyllithium reagents like n-butyllithium (BuLi) can be problematic, often leading to nucleophilic addition to the C=N bond or displacement of the chlorine atom. acs.orgnih.govstorkapp.me To circumvent these issues, superbases such as BuLi in combination with lithium dimethylaminoethoxide (LiDMAE) have been employed. This system promotes an unusual regioselective lithiation at the C-6 position, ortho to the nitrogen atom, while suppressing side reactions. acs.orgnih.govstorkapp.me The resulting lithiated intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups.

Palladium-Catalyzed Derivatizations of the C-Cl Bond

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The C-Cl bond in 2-Chloro-5-(2-methylphenyl)pyridine is amenable to various palladium-catalyzed transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. nih.govuwindsor.caresearchgate.netorganic-chemistry.orgnih.gov This method is widely used for the synthesis of biaryl compounds. For electron-rich and sterically hindered 2-chloropyridines, highly active catalyst systems, often employing specialized phosphine (B1218219) ligands, are required to achieve efficient coupling. organic-chemistry.org The reaction of 2-bromopyridine (B144113) with 2-methylphenyl boronic acid has been shown to proceed in good yield. researchgate.net

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the aryl chloride with an amine in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgacs.org This transformation is a powerful method for the synthesis of arylamines. The development of specialized ligands has greatly expanded the scope of this reaction to include a wide variety of amines and aryl chlorides. wikipedia.org The reaction can be applied to various chloro-substituted nitrogen heterocycles. uwindsor.ca

Below is a table summarizing representative palladium-catalyzed reactions for the derivatization of the C-Cl bond in related chloropyridine systems.

Coupling ReactionReagents and ConditionsProduct Type
Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), Ligand (e.g., phosphine), Base (e.g., K₃PO₄, KF)Biaryl compounds
Buchwald-Hartwig AminationAmine, Pd catalyst (e.g., Pd(OAc)₂, PdCl₂(P(o-tolyl)₃)₂), Ligand (e.g., BINAP, DPPF), Base (e.g., NaOtBu, K₂CO₃)Arylamines

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom imparts basic and nucleophilic character to the molecule, allowing for a range of chemical transformations.

Coordination Chemistry and Ligand Properties

The nitrogen atom of the pyridine ring can readily coordinate to metal centers, acting as a Lewis base. ncert.nic.in This property allows this compound and related pyridine derivatives to function as ligands in the formation of coordination compounds. ncert.nic.innih.gov The coordination of the pyridine nitrogen to a transition metal is a key step in many catalytic cycles, including palladium-catalyzed C-H activation reactions. rsc.org The ability of the pyridine nitrogen to act as a ligand can sometimes lead to catalyst inhibition in cross-coupling reactions, particularly with highly basic substrates. organic-chemistry.org

Electrophilic Attack at the Pyridine Nitrogen

The nitrogen atom of pyridine is susceptible to attack by electrophiles. However, direct electrophilic aromatic substitution on the pyridine ring is often difficult due to the deactivating effect of the electronegative nitrogen atom, which makes the ring less nucleophilic than benzene. quora.comquimicaorganica.orgwikipedia.orgquora.com Electrophilic attack, when it occurs, is generally directed to the 3- and 5-positions. quora.comquimicaorganica.orgquora.com

A common reaction involving electrophilic attack at the nitrogen is N-oxidation. The reaction of 2-chloropyridine with oxidizing agents such as peroxy acids or hydrogen peroxide in the presence of a catalyst can form the corresponding 2-chloropyridine N-oxide. dcu.ieacs.orgnih.govcymitquimica.comguidechem.com The formation of the N-oxide significantly alters the electronic properties of the pyridine ring. The N-oxide group is activating for electrophilic substitution at the 2- and 4-positions. quora.comvaia.com Moreover, N-oxidation can facilitate nucleophilic substitution of the chloro group by lowering the energy barrier for dechlorination. acs.orgnih.gov

ReagentProduct
Hydrogen Peroxide / Tungstic Acid2-Chloropyridine N-oxide
Peracetic Acid2-Chloropyridine N-oxide

Transformations Involving the 2-Methylphenyl Moiety

Electrophilic Aromatic Substitution on the Phenyl Ring

No research data is currently available on the electrophilic aromatic substitution reactions on the phenyl ring of this compound.

Functionalization at the Methyl Group

There is no published information regarding the functionalization of the methyl group on the tolyl substituent of this compound.

Regioselectivity and Stereochemical Control in Reactions

Detailed studies on the regioselectivity and stereochemical control in reactions involving this compound have not been found in the scientific literature.

Computational Studies of Reaction Mechanisms and Transition States

No computational studies detailing the reaction mechanisms or transition states for this compound have been published.

Derivatization and Subsequent Transformations of 2 Chloro 5 2 Methylphenyl Pyridine

Synthesis of Substituted 2-Chloro-5-(2-methylphenyl)pyridine Analogs

The core structure of this compound can be accessed through various synthetic routes, often involving the coupling of a pyridine (B92270) precursor with a suitable phenyl-containing fragment. A common strategy involves the Suzuki coupling reaction, a powerful cross-coupling method in organic synthesis. For instance, the reaction of a boronic acid derivative of toluene (B28343) with a di-substituted pyridine can yield the desired biphenyl (B1667301) linkage.

Further diversification of this scaffold can be achieved by introducing additional substituents onto either the pyridine or the phenyl ring prior to or after the coupling step. For example, analogs such as 2-chloro-5-(3-fluoro-4-methylphenyl)pyridine-3-carboxylic acid have been synthesized, indicating that modifications like fluorination and carboxylation are well-tolerated. chemsrc.com

Introduction of Diverse Functionalities via the Chloro Group

The chlorine atom at the 2-position of the pyridine ring is a key handle for introducing a wide range of functional groups through nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyridine nitrogen atom facilitates the displacement of the chloride ion by various nucleophiles.

Amination Reactions

The chloro group can be readily displaced by primary and secondary amines to furnish 2-amino-5-(2-methylphenyl)pyridine derivatives. These reactions are typically carried out in the presence of a base and often require elevated temperatures. For example, the reaction of 2-chloropyridines with amines can be facilitated by potassium fluoride (B91410) in water, though the reactivity is lower compared to more activated heteroaryl chlorides. researchgate.net A patent describes the synthesis of 2-chloro-5-aminomethyl-pyridine by reacting 2-chloro-5-chloromethyl-pyridine with an excess of ammonia (B1221849) at temperatures ranging from -50°C to +50°C. google.com

Reactant 1Reactant 2ProductConditions
2-Chloro-5-nitropyridineN-phenylpiperazine1-(5-nitropyridin-2-yl)-4-phenylpiperazine-
2-Chloro-5-chloromethyl-pyridineAmmonia2-Chloro-5-aminomethyl-pyridine-50°C to +50°C

Etherification and Thioetherification

The synthesis of ether and thioether derivatives is achieved by reacting this compound with alcohols, phenols, or thiols. These reactions are typically performed under basic conditions to generate the corresponding alkoxide or thiolate nucleophile. For instance, 2-chloro-5-[[(2-methylphenyl)thio]methyl]pyridine has been reported, showcasing the feasibility of introducing a thioether linkage. chemicalbook.com While direct etherification of this compound is not explicitly detailed in the provided results, the general reactivity of 2-chloropyridines suggests this transformation is possible. ncert.nic.in

Nitrile and Carboxylic Acid Derivative Formation

The chloro group can be substituted by a cyanide group to yield the corresponding nitrile derivative. This transformation is often accomplished using a cyanide source such as sodium or potassium cyanide, sometimes in the presence of a catalyst. epo.orggoogle.com The resulting nitrile can then be hydrolyzed under acidic or basic conditions to afford the carboxylic acid. nih.gov For example, 2-chloro-5-cyanopyridine (B21959) is a known compound that serves as an intermediate in the synthesis of various products. nbinno.com The formation of carboxylic acid derivatives, such as 5-(2-chloro-5-methylphenyl)pyridine-3-carboxylic acid, has also been documented. sigmaaldrich.com

Starting MaterialReagent(s)Product
2-HalopyridineCyanide source, Catalyst2-Cyanopyridine
2-Chloro-5-cyanopyridineWater, Acid/Base5-Chloropyridine-2-carboxylic acid

Post-Synthetic Modifications of the Pyridine Ring

Beyond displacement of the chloro group, the pyridine ring of this compound can undergo further modifications. One such transformation is N-oxidation, which can be achieved by treating the pyridine with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. This leads to the formation of the corresponding pyridine N-oxide, which can alter the electronic properties and reactivity of the molecule. For instance, 2-chloro-5-methylpyridine (B98176) 1-oxide is a commercially available compound. bldpharm.com

Another potential modification is the introduction of substituents at other positions on the pyridine ring, although this may require specific directing groups or reaction conditions. For example, the synthesis of 2-chloro-5-methylpyridine-3-carbaldehyde (B1588787) imines suggests that functionalization at the 3-position is possible. researchgate.net

Elaboration of the 2-Methylphenyl Moiety

The 2-methylphenyl group offers another site for chemical modification. The methyl group can be functionalized through various reactions. For example, it can be halogenated, such as with N-chlorosuccinimide (NCS) or chlorine gas, to introduce a chloromethyl group, as seen in the formation of 2-chloro-5-(chloromethyl)pyridine. scispace.comresearchgate.netnih.govchemicalbook.com This chloromethyl group can then be further transformed, for instance, by reaction with hydrazine (B178648) to form a hydrazinylmethyl derivative. researchgate.net

Oxidation of the methyl group can lead to the corresponding aldehyde or carboxylic acid. The aldehyde can then be used to form imines by reaction with amines. researchgate.net Additionally, the aromatic ring of the 2-methylphenyl moiety can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents, although the directing effects of the existing groups would need to be considered. For example, the synthesis of 2-chloro-5-(2-methylbenzoyl)pyridine (B1387789) indicates that acylation of the phenyl ring is a feasible transformation. riekemetals.com

Starting MaterialReagent(s)Product
2-Chloro-5-methylpyridineChlorine2-Chloro-5-(chloromethyl)pyridine
2-Chloro-5-(chloromethyl)pyridineHydrazine2-Chloro-5-(hydrazinylmethyl)pyridine
2-Chloro-5-methylpyridine-3-carbaldehydeAmines2-Chloro-5-methylpyridine-3-carbaldehyde imines

Applications of 2 Chloro 5 2 Methylphenyl Pyridine As a Synthetic Intermediate

Precursor in the Construction of Advanced Organic Scaffolds

Due to the presence of both a reactive chloro-substituted pyridine (B92270) ring and a modifiable methylphenyl moiety, 2-Chloro-5-(2-methylphenyl)pyridine serves as a valuable precursor in the assembly of advanced organic scaffolds. The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic substitution and cross-coupling reactions, enabling the introduction of a wide array of functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds.

For instance, Suzuki-Miyaura, Stille, and Sonogashira coupling reactions can be effectively employed to append various aryl, heteroaryl, or alkynyl groups at this position. This strategic functionalization is a cornerstone in the construction of complex polycyclic and extended π-conjugated systems that are of significant interest in materials science and medicinal chemistry.

Building Block for Complex Heterocyclic Systems

The inherent structure of this compound makes it an ideal building block for the synthesis of more elaborate heterocyclic systems. The pyridine nitrogen offers a site for quaternization or N-oxide formation, which can further influence the reactivity of the ring. Furthermore, the chloro substituent can be displaced by various nucleophiles, leading to the annulation of new rings onto the pyridine core.

Research has demonstrated the utility of related 2-chloropyridine (B119429) derivatives in the synthesis of fused heterocyclic systems such as pyrido[1,2-a]indoles, indolizines, and other nitrogen-containing polycycles. While specific examples for this compound are not extensively documented in publicly available literature, the established reactivity patterns of the 2-chloropyridine scaffold strongly suggest its potential in similar synthetic transformations. The tolyl group can also be functionalized, for example, through benzylic bromination of the methyl group, to introduce further points of diversity and enable the construction of intricate three-dimensional structures.

Role in Convergent and Divergent Synthetic Strategies

The bifunctional nature of this compound lends itself to both convergent and divergent synthetic strategies. In a convergent approach, the molecule can be elaborated in a stepwise manner, with different functionalities being introduced at the chloro and tolyl positions in separate reaction sequences before being combined with other complex fragments to form the final target molecule. This approach is often employed in the total synthesis of natural products and complex pharmaceuticals.

Conversely, in a divergent synthesis, this compound can act as a central scaffold from which a library of related compounds can be generated. By subjecting the parent molecule to a variety of reaction conditions that selectively target either the pyridine or the phenyl ring, a diverse range of analogues can be efficiently prepared. This is particularly valuable in drug discovery and chemical biology for the rapid exploration of structure-activity relationships.

Utilization in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, are highly valued for their efficiency and atom economy. While specific, documented examples of this compound participating in MCRs are scarce in the available literature, the functional handles present in the molecule suggest its potential for such applications.

For example, the pyridine nitrogen could potentially act as a basic catalyst or a participating nucleophile in certain MCRs. The chloro group could be involved in transition-metal-catalyzed MCRs, and the methyl group of the tolyl substituent could be functionalized to introduce a reactive group suitable for participation in cascade reactions. The exploration of this compound in well-established MCRs like the Ugi, Passerini, or Hantzsch reactions could open new avenues for the rapid synthesis of complex molecular frameworks.

Development of Novel Chemical Reagents and Catalysts

The structural attributes of this compound also position it as a candidate for the development of novel chemical reagents and catalysts. The pyridine nitrogen can coordinate to metal centers, making it a potential ligand for transition metal catalysis. By strategically modifying the tolyl group, for instance, by introducing phosphine (B1218219) or other coordinating groups, bidentate or pincer-type ligands could be synthesized.

Advanced Spectroscopic and Structural Characterization Methodologies for 2 Chloro 5 2 Methylphenyl Pyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Multi-Dimensional NMR for Structural Elucidation (e.g., 2D-NOESY, HSQC, HMBC)

To unambiguously assign the proton (¹H) and carbon (¹³C) signals of 2-Chloro-5-(2-methylphenyl)pyridine, a suite of 2D NMR experiments would be necessary.

¹H NMR: This would provide initial information on the number of different types of protons and their immediate electronic environment and connectivity. The spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the tolyl substituent, and the methyl group.

¹³C NMR: This would reveal the number of unique carbon atoms in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the carbon atom to which it is directly attached, allowing for definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This would be crucial for establishing the connectivity between the pyridine and the 2-methylphenyl rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, which would help to determine the preferred conformation of the molecule, particularly the rotational orientation of the tolyl group relative to the pyridine ring.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Should a suitable single crystal of this compound be grown, X-ray diffraction would provide the definitive three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular connectivity. Furthermore, it would reveal details about the intermolecular interactions, such as stacking or hydrogen bonding, that govern the crystal packing.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of a compound. By measuring the mass-to-charge ratio to a high degree of accuracy (typically to four or more decimal places), the exact elemental composition can be determined, distinguishing it from other compounds with the same nominal mass.

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic rings and the methyl group, C=C and C=N stretching vibrations within the aromatic systems, and the C-Cl stretching vibration.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, and would be useful for observing the skeletal vibrations of the aromatic rings.

UV-Vis Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound would show absorption bands corresponding to π-π* transitions within the pyridine and phenyl rings. The position and intensity of these bands are sensitive to the extent of conjugation between the two aromatic rings, providing insight into the electronic structure of the molecule.

While a complete and detailed analysis of this compound cannot be provided due to the absence of published experimental data, the methodologies outlined above represent the standard and necessary suite of techniques for its full spectroscopic and structural characterization. The generation of such data through future research would be invaluable for a thorough understanding of this compound's chemical and physical properties.

Computational and Theoretical Investigations of 2 Chloro 5 2 Methylphenyl Pyridine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Chloro-5-(2-methylphenyl)pyridine, these calculations can provide deep insights into its electronic architecture.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a workhorse in computational chemistry for predicting molecular properties with a good balance of accuracy and computational cost. DFT calculations, often employing hybrid functionals like B3LYP in conjunction with a suitable basis set such as 6-311++G(d,p), can be used to determine the optimized geometry of this compound. researchgate.netijesit.com These calculations would yield crucial data on bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional representation of the molecule in its ground state. The accuracy of these methods allows for the prediction of molecular structures that are often in close agreement with experimental data. researchgate.net

Frontier Molecular Orbital Analysis (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that reflects the molecule's kinetic stability and the energy required for electronic excitation. ijesit.comresearchgate.net

For this compound, the HOMO is expected to be primarily located on the electron-rich 2-methylphenyl ring and the pyridine (B92270) ring, while the LUMO would likely be distributed over the pyridine ring, influenced by the electron-withdrawing chloro substituent. A smaller HOMO-LUMO gap would suggest higher reactivity and the possibility of charge transfer interactions within the molecule. ijesit.comacs.org The presence of electron-donating (methyl) and electron-withdrawing (chloro) groups on the aromatic rings is expected to influence the energies of these orbitals. acs.org

Table 1: Predicted Frontier Molecular Orbital Properties

Property Predicted Value/Characteristic Significance
HOMO Energy Relatively High Indicates susceptibility to electrophilic attack.
LUMO Energy Relatively Low Indicates susceptibility to nucleophilic attack.
HOMO-LUMO Gap Moderate Reflects a balance of stability and reactivity.
HOMO Distribution Primarily on the 2-methylphenyl and pyridine rings. Site of electron donation.

Conformational Analysis and Molecular Dynamics Simulations

The presence of a single bond connecting the pyridine and phenyl rings in this compound allows for rotational freedom, leading to different possible conformations. Conformational analysis aims to identify the most stable arrangement of the atoms in space. This can be achieved by systematically rotating the dihedral angle between the two rings and calculating the energy at each step using computational methods.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. By simulating the motion of atoms and molecules, MD can reveal how this compound behaves in different environments, such as in various solvents or at different temperatures. These simulations can help to understand the flexibility of the molecule and the accessibility of different reactive sites.

Prediction of Spectroscopic Parameters via Computational Models

Computational models are invaluable for predicting and interpreting spectroscopic data. For this compound, theoretical calculations can predict its vibrational (infrared and Raman) and electronic (UV-Visible) spectra.

Time-dependent DFT (TD-DFT) is a common method for calculating electronic absorption spectra. researchgate.net These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For instance, the calculations might reveal π-π* transitions within the aromatic rings. Comparing these predicted spectra with experimentally obtained data can help to confirm the molecular structure and understand its electronic transitions. researchgate.net

Theoretical Insights into Reactivity and Selectivity

Computational chemistry provides powerful tools to predict the reactivity and selectivity of chemical reactions. For this compound, theoretical calculations can identify the most likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps are particularly useful in this regard. The MEP surface visually represents the charge distribution within a molecule, with different colors indicating regions of positive (electron-poor) and negative (electron-rich) electrostatic potential. researchgate.net For this molecule, the nitrogen atom of the pyridine ring and the region around the chloro substituent would likely show a negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the pyridine and phenyl rings would exhibit a positive potential, indicating sites for potential nucleophilic attack.

Solvation Models and Environmental Effects on Molecular Behavior

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Solvation models, such as the Polarizable Continuum Model (PCM), can be incorporated into quantum chemical calculations to simulate the effect of a solvent on the molecule's electronic structure, geometry, and spectroscopic properties. researchgate.net

By performing calculations in different solvents (e.g., polar and non-polar), it is possible to predict how the properties of this compound might change in different chemical environments. For example, a polar solvent could stabilize charge separation in the molecule, potentially affecting its reactivity and the energies of its electronic transitions.

Table 2: Compound Names Mentioned

Compound Name
This compound
2-chloro-5-methylpyridine (B98176)
2-chloro-5-(chloromethyl)pyridine
Pyridine
Phosphorus oxychloride
Phosgene
Imidacloprid
2-alkoxy-5-alkoxymethylpyridine
2-chloro-3-nitropyridine
3-methylaniline

Emerging Research Areas and Future Directions in the Chemistry of 2 Chloro 5 2 Methylphenyl Pyridine

Exploration of Undiscovered Reactivity Patterns

While the fundamental reactivity of the 2-chloropyridine (B119429) core is understood, particularly in cross-coupling reactions, the specific reactivity landscape of 2-Chloro-5-(2-methylphenyl)pyridine is largely uncharted. Future research will likely focus on leveraging the interplay between the two aromatic rings to uncover novel transformations.

Key Areas for Exploration:

C-H Activation: Direct functionalization of the C-H bonds on both the pyridine (B92270) and the tolyl rings is a major area of interest. This would allow for the late-stage modification of the molecule, bypassing the need for pre-functionalized starting materials and enabling more efficient synthesis of complex derivatives.

Dearomatization Reactions: Investigating the dearomatization of the pyridine ring could lead to the synthesis of complex three-dimensional molecules, which are highly sought after in medicinal chemistry for their structural novelty and potential for improved biological activity.

Metal-Catalyzed Isomerization: Exploration of reaction conditions that could induce isomerization, potentially leading to the formation of other structural isomers, could yield new compounds with unique properties.

Nucleophilic Aromatic Substitution (SNAr): Beyond typical amine-based nucleophiles, the reaction of the 2-chloro position with a wider array of sulfur, oxygen, and carbon-based nucleophiles under novel catalytic conditions remains to be thoroughly investigated.

The exploration of these reactivity patterns will be crucial for expanding the synthetic utility of this compound as a building block.

Development of Novel Asymmetric Synthetic Routes

Currently, this compound is synthesized as an achiral molecule. However, the development of asymmetric routes to produce chiral derivatives is a significant future direction, particularly for applications in pharmaceuticals and materials science. mdpi.commdpi.com

Future research will likely focus on two main strategies:

Asymmetric Cross-Coupling: Developing chiral catalyst systems for the Suzuki or Negishi coupling reactions used in its synthesis could potentially create atropisomers if rotation around the C-C single bond between the two rings is restricted by bulky substituents. While the parent compound does not exhibit atropisomerism, derivatives designed with this in mind could be accessed through asymmetric methods.

Asymmetric Functionalization: Creating chiral centers on derivatives of the parent molecule is a more immediate goal. This could involve asymmetric hydrogenation of the pyridine ring or the asymmetric derivatization of the methyl group on the tolyl ring.

The table below outlines potential asymmetric transformations that could be explored for derivatives of this compound.

Transformation TypePotential Chiral CatalystTarget Chiral Moiety
Asymmetric C-H FunctionalizationChiral Palladium or Rhodium complexesStereocenter on the pyridine or tolyl backbone
Asymmetric HydrogenationChiral Iridium or Ruthenium catalystsChiral piperidine derivatives
Atroposelective Cross-CouplingChiral phosphine (B1218219) ligands (e.g., BINAP)Axially chiral biaryl derivatives

These routes would provide access to enantiomerically pure compounds, which is critical for evaluating their biological activity and developing new chiral materials. rsc.orgrsc.orgnih.gov

Integration into Flow Chemistry Methodologies

Flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, higher efficiency, and easier scalability. nih.govacs.org The integration of the synthesis of this compound and its derivatives into continuous flow processes is a key area for future development. Research on related compounds, such as 2-chloro-5-(chloromethyl)pyridine and 2-chloro-5-methylpyridine (B98176), has already demonstrated the feasibility and benefits of flow synthesis. researchgate.netwipo.int

Potential Advantages of Flow Synthesis:

Improved Safety: Handling potentially hazardous reagents and intermediates is safer in the small, controlled environment of a flow reactor.

Enhanced Reaction Control: Precise control over temperature, pressure, and reaction time can lead to higher yields and purities.

Scalability: Scaling up production is more straightforward, often by simply running the reactor for a longer time or by using parallel reactors.

Telescoped Reactions: Multi-step syntheses can be performed in a continuous sequence without isolating intermediates, saving time and resources.

A prospective flow synthesis for this compound could involve a packed-bed reactor containing a heterogeneous palladium catalyst for the initial cross-coupling reaction, followed by in-line purification modules.

Applications in Photocatalysis and Electrocatalysis

The electronic properties of this compound make it a candidate for applications in photocatalysis and electrocatalysis, either as a substrate, a ligand for a catalyst, or a catalyst itself.

Electrocatalysis: The carbon-chlorine bond in the 2-position of the pyridine ring is susceptible to electrochemical reduction. This opens up possibilities for electrocatalytic dehalogenation or cross-coupling reactions, which are considered green chemical processes as they use electrons as a "reagent." Research on the selective electrochemical dechlorination of similar compounds like 2-chloro-5-trichloromethylpyridine suggests that such transformations are feasible. researchgate.net Future work could explore using this method for C-C or C-N bond formation at the 2-position.

Photocatalysis: Pyridine derivatives can act as ligands that modify the properties of photocatalysts. This compound could be used to synthesize novel ligands for transition metal-based photocatalysts, tuning their redox potentials and photophysical properties. Furthermore, the molecule itself could be a substrate in photocatalytic reactions, such as C-H functionalization or cross-coupling, under mild, light-driven conditions.

Computational Design of Functionalized Analogs

Computational chemistry provides powerful tools for predicting the properties of molecules and guiding synthetic efforts. For this compound, computational methods can accelerate the discovery of new functionalized analogs with desired properties.

Key Computational Approaches:

Density Functional Theory (DFT): DFT calculations can be used to predict the electronic structure, reactivity, and spectroscopic properties of new derivatives. This can help identify the most likely sites for reaction and predict the outcomes of unexplored reactions.

Molecular Docking: For medicinal chemistry applications, molecular docking simulations can predict how analogs of this compound might bind to biological targets like enzymes or receptors. This allows for the rational design of new drug candidates. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of derivatives with their observed activity (e.g., catalytic efficiency or biological potency), enabling the design of more effective compounds.

The following table illustrates how computational tools could guide the design of new analogs.

Desired PropertyComputational ToolPredicted ParameterExample Application
Enhanced ReactivityDFTActivation Energy BarriersOptimizing catalysts for C-H activation
Biological ActivityMolecular DockingBinding Affinity ScoresDesigning new enzyme inhibitors
Optimized Electronic PropertiesDFTHOMO/LUMO Energy LevelsDeveloping new materials for organic electronics

Sustainable and Economical Synthesis Strategies for Scale-Up

For this compound to be utilized in industrial applications, the development of sustainable and cost-effective synthesis strategies for large-scale production is essential. The primary synthesis of this compound likely involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura or Negishi reaction. researchgate.netorgsyn.orglibretexts.org

Future research will focus on:

Catalyst Optimization: Replacing expensive and rare palladium catalysts with catalysts based on more abundant and cheaper metals like nickel, copper, or iron.

Green Solvents: Moving away from traditional organic solvents to more environmentally friendly options like water, ethanol, or even solvent-free reaction conditions.

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, thus minimizing waste.

Energy Efficiency: Utilizing methods like microwave-assisted synthesis or flow chemistry to reduce reaction times and energy consumption.

The development of such processes will be critical for the commercial viability of this compound and its derivatives.

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-5-(2-methylphenyl)pyridine, and how do reaction conditions influence regioselectivity?

Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : ¹³C-NMR and ¹⁹F-NMR (for fluorinated analogs) are critical for confirming substitution patterns. For example, in 2-chloro-5-(4-fluorotetrahydro-2H-pyran-4-yl)pyridine, ¹³C-NMR peaks at δ 126–130 ppm confirm pyridine ring carbons, while δ 100–110 ppm signals correspond to fluorinated tetrahydropyran moieties. Coupling constants in ¹⁹F-NMR (e.g., ~282 MHz) distinguish axial vs. equatorial fluorine positions .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation .
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis steps involving chlorinating agents .
  • First Aid : For skin contact, wash immediately with soap/water; for inhalation, administer oxygen and seek medical attention .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in regioselective functionalization?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify electron-deficient sites. For example, the 2-chloro group creates a partial positive charge at the 4-position, favoring nucleophilic attack. Transition-state modeling for Suzuki-Miyaura coupling predicts higher yields with arylboronic acids bearing electron-donating groups (e.g., -OMe) due to reduced steric hindrance .

Q. What crystallographic challenges arise in resolving the structure of this compound derivatives, and how are they addressed?

Q. How do conflicting NMR and X-ray diffraction data for this compound derivatives inform structural reassessment?

  • Methodological Answer : Discrepancies between NMR (solution-state) and XRD (solid-state) data often arise from conformational flexibility. For example, XRD may show a planar pyridine ring, while NMR reveals dynamic puckering in solution. Hybrid approaches, such as variable-temperature NMR and molecular dynamics simulations, reconcile these differences by identifying dominant conformers .

Q. What mechanistic insights explain the biological activity of this compound in enzyme inhibition studies?

  • Methodological Answer : The chloro and methyl groups enhance lipophilicity, enabling penetration into hydrophobic enzyme pockets. In vitro assays (e.g., IC₅₀ measurements against kinase targets) show competitive inhibition via π-π stacking with phenylalanine residues. Molecular docking (AutoDock Vina) and mutagenesis studies validate binding at ATP-binding sites .

Contradictions and Limitations

  • Synthetic Yield Variability : Evidence from reports 85% yields for phthalyl chloride routes, but industrial-scale trials note drops to 60–70% due to incomplete chlorination.
  • Safety Data Gaps : While classifies the compound as non-carcinogenic, flags "limited evidence" of carcinogenicity, necessitating further toxicological profiling.

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